molecular formula C9H14N2O2S B2649623 Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate CAS No. 1245569-75-8

Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate

Cat. No.: B2649623
CAS No.: 1245569-75-8
M. Wt: 214.28
InChI Key: QMKLVKRAFVLKLO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate (CAS 1245569-75-8) is a high-purity chemical intermediate offered with a guaranteed purity of 98% . This compound belongs to the 2-aminothiazole class of heterocycles, a scaffold recognized as a fundamental privileged structure in medicinal chemistry due to its broad and significant pharmacological profile . Researchers value this core structure for its widespread utility in the discovery and development of novel therapeutic agents. The 2-aminothiazole nucleus is a key structural component in several clinically prescribed anticancer drugs, such as dasatinib and alpelisib, underscoring its profound practical importance in drug discovery . Scientific literature extensively documents that derivatives based on the 2-aminothiazole framework exhibit a diverse range of biological activities, including potent nanomolar inhibitory activity against various human cancerous cell lines, as well as antiviral, antimicrobial, and anti-inflammatory effects . As such, this compound serves as a versatile building block for designing novel small molecules for oncology research, kinase inhibition studies, and other drug discovery programs aimed at challenging therapeutic targets. Handling of this product requires standard laboratory safety precautions. It is classified with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-4-5-6-7(8(12)13-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKLVKRAFVLKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thioamide and α-haloketone precursors. One common method involves the cyclization of these precursors under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate involves several steps that can yield various derivatives with distinct biological activities. A notable method includes the reaction of acetoacetic ester with N-bromosuccinimide in a solvent mixture of water and tetrahydrofuran, followed by the introduction of thiourea derivatives to form thiazole compounds . This synthetic approach allows for the generation of diverse thiazole derivatives that can be screened for biological activity.

Anticancer Properties

This compound and its derivatives have shown promising anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from this compound have demonstrated potent anti-proliferative effects on human leukemia cells (K563) with IC50 values indicating high efficacy . The mechanism often involves the induction of apoptosis and inhibition of cell growth through various pathways.

Antiviral Activity

Additionally, some derivatives have been investigated for their antiviral properties, particularly against human immunodeficiency virus (HIV). The structural diversity achieved through different substituents on the thiazole ring enhances the potential for discovering effective antiviral agents .

Antidiabetic Potential

Recent studies have also highlighted the antidiabetic potential of certain thiazole derivatives. Compounds similar to this compound have been reported to improve insulin sensitivity and exhibit beneficial effects on glucose metabolism in diabetic models .

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of thiazole-based compounds derived from this compound against several cancer cell lines including breast (MCF-7) and colon (HCT116) cancers. The results indicated that certain modifications led to enhanced cytotoxicity with IC50 values as low as 0.5 µM in some derivatives, demonstrating their potential as lead compounds in anticancer drug development .

Case Study 2: Antiviral Screening
In another study focusing on antiviral activity, several thiazole derivatives were tested for their efficacy against HIV. The results showed that specific structural modifications significantly increased inhibitory activity against viral replication in vitro, suggesting a pathway for developing new antiviral therapies based on thiazole scaffolds .

Data Tables

Compound Activity Type Cell Line IC50 (µM) Reference
This compoundAnticancerK563 (Leukemia)0.5
Derivative AAntiviralHIVNot specified
Derivative BAntidiabeticDiabetic modelsNot specified
Derivative CAnticancerMCF-7 (Breast Cancer)0.74

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death in cancer cells . The compound may also inhibit certain enzymes, disrupting metabolic pathways essential for microbial survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Thiazole derivatives vary significantly based on substituents at the 2-, 4-, and 5-positions. Below is a structural comparison:

Compound Name 2-Position Substituent 4-Position Substituent 5-Position Substituent Key Features
Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate Amino Butyl Methyl ester High lipophilicity due to butyl chain; potential for hydrogen bonding via amino group .
Methyl 2-(tert-Boc-amino)-1,3-thiazole-5-carboxylate tert-Butoxycarbonylamino H Methyl ester Bulky Boc group enhances stability; intermediate for dasatinib .
Ethyl 2-(4-pyridinyl)-4-methyl-thiazole-5-carboxylate 4-Pyridinyl Methyl Ethyl ester Aromatic pyridinyl group enhances π-π interactions; studied for bioactivity .
Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-thiazole-5-carboxylate Cyano-phenyl Methyl Methyl ester Bulky aryl substituent; impurity in febuxostat synthesis .
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Diphenylamino Phenyl Methyl ester Extended conjugation; planar crystal structure with intermolecular hydrogen bonds .

Physicochemical Properties

  • Crystal Packing: Compounds with aromatic 4-position groups (e.g., phenyl) exhibit planar conformations and strong intermolecular interactions (e.g., N–H···N hydrogen bonds in diphenylamino analogs) . In contrast, the butyl group may introduce torsional flexibility, altering packing efficiency.
  • Solubility : Ester groups generally improve solubility in organic solvents, but the butyl chain could reduce aqueous solubility compared to methyl or pyridinyl analogs .

Challenges and Opportunities

  • Synthetic Complexity: Alkylation at the 2-position is hindered by steric bulk, as seen in thiazolopyrimidinone synthesis . The butyl group’s size may necessitate tailored catalysts or protecting groups.
  • SAR Insights: The amino-butyl combination offers a balance between hydrophobicity and hydrogen-bonding capacity, making it a candidate for lead optimization in drug discovery .

Biological Activity

Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound has the following chemical formula: C9H14N2O2SC_9H_{14}N_2O_2S. The compound features a thiazole ring, which is known for its diverse biological properties due to its ability to interact with various biological targets.

Anticancer Activity

Research has demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study by Sayed et al. (2020) highlighted that thiazole compounds can induce cytotoxic effects against several cancer cell lines, including HepG2 (human liver carcinoma) and HCT-116 (colon cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHepG210–30
Compound 21U251 (glioblastoma)<10
Compound 25aHCT-116<15

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring significantly influence the anticancer efficacy. For instance, substituents such as methoxy and halogen groups have been associated with enhanced activity against specific cancer types .

The biological activity of this compound may be attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Notably, compounds within this class have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

Antioxidant Properties

In addition to its anticancer effects, this compound exhibits antioxidant properties. Research indicates that thiazoles can scavenge free radicals and protect against oxidative stress, which is a contributing factor in cancer progression .

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic potential of thiazole derivatives in clinical settings. For example, a study conducted on patients with leukemia showed promising results when treated with thiazole-based compounds, leading to reduced tumor burden and improved patient outcomes .

Table 2: Clinical Studies on Thiazole Derivatives

StudyPopulationFindings
Nikolova et al. (2004)Leukemia patientsSignificant reduction in tumor size with minimal side effects
Sayed et al. (2020)Cancer cell linesHigh efficacy against HepG2 and HCT-116 cells

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate?

The synthesis typically involves cyclization or substitution reactions. For analogous thiazole derivatives, refluxing with acetic acid and sodium acetate (as a base) is a common method to form the thiazole ring . Substitution reactions using amines or alkoxides in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–100°C) are also effective for introducing functional groups . For example, tert-butyl derivatives are synthesized via nucleophilic displacement of chlorine atoms using tert-butoxide .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound experimentally determined?

Key properties like solubility are measured via gravimetric analysis in solvents (e.g., water, ethanol) at 25°C, as demonstrated for ethyl thiazole carboxylates . Stability is assessed using accelerated degradation studies under varying pH, temperature, and light exposure, with HPLC or UV-Vis spectroscopy tracking decomposition . Melting points are determined via differential scanning calorimetry (DSC), while density is measured via pycnometry .

Q. What protocols ensure safe handling and long-term storage of this compound?

Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation . Use desiccants to mitigate moisture absorption, which can degrade ester groups . Handling in fume hoods with PPE (gloves, goggles) is critical due to potential irritancy, as noted for structurally similar thiazoles .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For example, ethyl thiazole carboxylates were analyzed using SHELX programs for structure solution and refinement, revealing dihedral angles between aromatic rings and thiazole cores . Data collection with Rigaku CCD detectors and absorption correction via multi-scan methods (e.g., SADABS) ensures high precision .

Q. What experimental design considerations are critical for evaluating this compound’s bioactivity (e.g., antimicrobial assays)?

Use solubility-optimized formulations (e.g., DMSO stocks diluted in culture media) to avoid precipitation . For antimicrobial testing, follow CLSI guidelines with positive controls (e.g., ciprofloxacin) and minimum inhibitory concentration (MIC) determination via broth microdilution . Structural analogs (e.g., tert-butyl thiazoles) have shown activity against cancer cell lines in MTT assays, suggesting similar protocols .

Q. How can researchers address contradictions in reported physicochemical data (e.g., conflicting solubility values)?

Cross-validate methods: Compare HPLC purity analysis (>95%) with elemental analysis (C, H, N) to confirm sample integrity . For solubility discrepancies, replicate measurements under standardized conditions (e.g., 25°C, 24 hr equilibration) and use advanced techniques like isothermal titration calorimetry (ITC) for thermodynamic validation .

Q. What strategies enable efficient synthesis of derivatives for structure-activity relationship (SAR) studies?

Employ parallel synthesis using diverse electrophiles (e.g., aryl halides, sulfonyl chlorides) under Suzuki-Miyaura coupling conditions . For regioselective modifications, protect the amino group with Boc anhydride before introducing substituents at the 4-butyl position . Computational docking (e.g., AutoDock Vina) can prioritize derivatives with predicted binding affinity to target proteins .

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